4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
4-chloro-1-(pyridin-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c10-8-6-14(13-9(8)11)5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,13) |
InChI Key |
IXQIPQOTNQUUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyridine with a suitable pyrazole derivative. One common method involves the use of 4-chloropyridine and 1H-pyrazole-3-amine as starting materials. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, DMF, DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. One notable application is its role as an inhibitor of glycine transporters, which are implicated in neurological disorders such as schizophrenia. Research indicates that derivatives of pyrazole compounds can significantly inhibit glycine transporter 1 (GlyT1), leading to promising results in preclinical models for schizophrenia treatment .
Table 1: Summary of Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| GlyT1 Inhibition | Glycine Transporter 1 | 1.8 nM | |
| Anticancer Activity | Various cancer cell lines | Varies | |
| Antimicrobial Properties | Bacterial strains | Varies |
Drug Design and Development
In drug design, the compound serves as a scaffold for synthesizing new derivatives with enhanced pharmacological properties. Its structural characteristics allow for modifications that can improve potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of different substituents on the pyrazole ring has been explored to optimize interactions with biological targets .
Case Study: Development of GlyT1 Inhibitors
A study focused on modifying the pyrazole structure led to the identification of several potent GlyT1 inhibitors. The optimization process involved varying the substituents on the pyrazole ring and assessing their effects on biological activity. The most successful compounds exhibited not only high potency but also favorable pharmacokinetic properties, making them suitable candidates for further development into clinical trials .
Biochemical Research Tools
Beyond therapeutic applications, 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is utilized as a biochemical research tool. Its ability to selectively inhibit certain enzymes or transporters makes it valuable for studying metabolic pathways and signaling mechanisms within cells. This application is particularly relevant in understanding disease mechanisms and identifying new therapeutic targets.
Antimicrobial Applications
Recent studies have also explored the antimicrobial properties of this compound against various bacterial strains. The findings suggest that it exhibits significant antibacterial activity, which could lead to its development as an antimicrobial agent . Further research is necessary to elucidate the mechanisms behind this activity and to assess its efficacy in clinical settings.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents on the pyrazole ring or the aromatic moiety. Key parameters include molecular weight, substituent effects, synthetic routes, and reported biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Pyridine vs. Benzyl Groups: Pyridine derivatives (e.g., ) exhibit higher solubility in polar solvents compared to benzyl-substituted analogs () due to the pyridine’s nitrogen lone pair.
Biological Activity :
- Compounds with pyridinylmethyl or chlorophenyl substituents () are frequently associated with kinase inhibition, as seen in imidazo[4,5-b]pyridine-based inhibitors ().
- The 2-chlorobenzyl analog () shows antimicrobial properties, likely due to hydrophobic interactions with bacterial membranes.
Synthetic Routes :
- Pyrazole-3-amine derivatives are commonly synthesized via nucleophilic substitution or condensation reactions. For example:
- Vilsmeier–Haack Reaction : Used in to introduce formyl groups, adaptable for pyridinylmethyl derivatives.
- Copper-Catalyzed Coupling : describes coupling pyrazole iodides with amines, applicable for introducing pyridine groups.
Analytical Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.8–9.2 ppm for pyridine protons in ) confirm substituent positions.
- X-Ray Crystallography : Used in to resolve the structure of a trichlorophenyl-pyrazole analog, validating bond lengths and angles.
- HRMS : High-resolution mass spectrometry () ensures molecular weight accuracy.
Biological Activity
4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1708400-87-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various research findings and case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C₉H₉ClN₄
- Molecular Weight : 208.65 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in inhibiting cancer cell proliferation. The following table summarizes key findings related to its anticancer properties:
These studies indicate that compounds with a pyrazole scaffold can effectively inhibit various cancer cell types, suggesting a promising avenue for further drug development.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Research has shown that similar pyrazole derivatives can significantly reduce pro-inflammatory cytokines:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% | 86% |
| Experimental Compound (similar structure) | 61–85% | 76–93% |
These results suggest that modifications in the pyrazole structure can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. A study evaluated the efficacy of various compounds against common bacterial strains:
| Bacterial Strain | Compound Tested | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | Compound X | 40 |
| Staphylococcus aureus | Compound Y | 20 |
| Pseudomonas aeruginosa | Compound Z | 30 |
The presence of specific substituents on the pyrazole ring was found to enhance antibacterial activity, indicating that structural variations can lead to significant differences in efficacy against pathogens .
Case Studies
Several case studies have documented the therapeutic applications of pyrazole derivatives:
- Case Study on Liver Cancer : A study involving HepG2 cells demonstrated that specific substitutions on the pyrazole ring led to enhanced cytotoxicity, with a notable reduction in cell viability at lower concentrations.
- Inflammatory Disease Model : In vivo models showed that compounds similar to this compound effectively reduced inflammation markers in animal models of arthritis.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reactant | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-(4-Iodo-pyrazol-1-yl)pyridine | CuBr, CsCO | DMSO | 35 | 48 | 17.9 |
Basic: Which purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Post-reaction, the mixture is diluted with water and extracted with dichloromethane. Acidic washes (e.g., 1M HCl) remove unreacted amines .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (0–100%) effectively separates polar impurities. This yields >95% purity, confirmed by HPLC .
Advanced: How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of derivatives?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Torsion Angles : Pyridyl and pyrazole rings exhibit dihedral angles of 15–25°, indicating moderate conjugation .
- Intermolecular Interactions : N–H···Cl hydrogen bonds (2.8–3.0 Å) stabilize crystal packing .
- Bond Lengths : C–N bonds in the pyrazole ring (1.33–1.35 Å) suggest partial double-bond character .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| R factor | 0.031 | |
| Mean C–C bond length | 1.39 Å | |
| N–H···Cl distance | 2.87 Å |
Advanced: What strategies optimize low yields in copper-catalyzed pyrazol-3-amine synthesis?
Methodological Answer:
Low yields (e.g., 17.9% ) arise from competing side reactions or catalyst deactivation. Optimization strategies include:
- Catalyst Screening : Replace CuBr with Pd(OAc) to enhance coupling efficiency .
- Solvent Optimization : Use acetonitrile instead of DMSO to reduce viscosity and improve reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to 6 hours, increasing yield to 35% .
Advanced: How can analogs enhance biological activity, and what assays evaluate efficacy?
Methodological Answer:
Q. Table 3: Biological Screening Data
| Analog Substituent | MIC (S. aureus) (µg/mL) | IC (JAK2) (nM) |
|---|---|---|
| -H (Parent compound) | 64 | 850 |
| -CF | 16 | 320 |
Advanced: How are spectral data contradictions resolved (e.g., NMR shifts vs. computational predictions)?
Methodological Answer:
Discrepancies between experimental H NMR shifts and DFT calculations may arise from solvent effects or dynamic processes. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
